![molecular formula C11H15NO B1355867 3-[(4-methoxyphenyl)methyl]azetidine](/img/structure/B1355867.png)
3-[(4-methoxyphenyl)methyl]azetidine
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Overview
Description
3-[(4-methoxyphenyl)methyl]azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-methoxyphenyl)methyl]azetidine typically involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium .
Industrial Production Methods: Industrial production of azetidines, including this compound, often employs scalable methods such as the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides . These methods are favored for their efficiency and ability to produce high yields under mild conditions.
Chemical Reactions Analysis
Types of Reactions: 3-[(4-methoxyphenyl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, often facilitated by the ring strain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and substituted azetidines, which can be further functionalized for various applications .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that azetidine derivatives can exhibit cytotoxic effects against various cancer cell lines. The unique structure of 3-[(4-methoxyphenyl)methyl]azetidine may enhance its potential as an anticancer agent by inducing apoptosis or inhibiting tumor growth.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity by disrupting bacterial cell wall synthesis or metabolic pathways. This makes it a candidate for further exploration in treating infections.
2. Organic Synthesis
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical entities. Its reactivity allows for various transformations, including oxidation and substitution reactions.
3. Biological Studies
- Interaction with Biomolecules : The methoxy group in the compound could enhance its interactions with biological targets, potentially leading to therapeutic applications in metabolic disorders or inflammation modulation.
Anticancer Activity
A study on azetidine derivatives revealed that modifications to the azetidine ring can significantly enhance antiproliferative effects against breast cancer cell lines (e.g., MCF-7). Compounds similar to this compound demonstrated IC50 values indicative of potent activity against these cells.
Antimicrobial Studies
Research has shown that compounds with azetidine structures exhibit significant antibacterial properties against strains such as E. coli and S. aureus. The presence of the methoxy group is believed to contribute to this enhanced efficacy.
Inflammatory Response Modulation
Studies on related compounds indicate that methoxy-substituted azetidines may modulate inflammatory responses effectively. In vitro assays have shown reductions in inflammatory markers when treated with azetidine derivatives, suggesting potential applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-[(4-methoxyphenyl)methyl]azetidine involves its interaction with molecular targets through its strained ring structure. This strain facilitates ring-opening reactions, which can interact with biological macromolecules such as proteins and nucleic acids . The compound’s ability to undergo nucleophilic substitution also allows it to modify enzyme active sites and receptor binding domains, influencing various biochemical pathways .
Comparison with Similar Compounds
- 3-Isopropoxy-azetidine
- 3-(Benzyloxy)azetidine hydrochloride
- 3-(4-Fluorophenyl)azetidine hydrochloride
- Azetidine-3-carboxamide hydrochloride
Comparison: 3-[(4-methoxyphenyl)methyl]azetidine is unique due to its methoxybenzyl group, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and polymer synthesis . Compared to other azetidines, it offers a balance of reactivity and stability, making it a versatile tool in both academic and industrial research .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-9(3-5-11)6-10-7-12-8-10/h2-5,10,12H,6-8H2,1H3 |
InChI Key |
UIQYJVOFTBMKDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CNC2 |
Origin of Product |
United States |
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